molecular formula C8H9BN4O2 B14093227 (2-(1H-Imidazol-1-yl)-4-methylpyrimidin-5-yl)boronic acid

(2-(1H-Imidazol-1-yl)-4-methylpyrimidin-5-yl)boronic acid

Cat. No.: B14093227
M. Wt: 204.00 g/mol
InChI Key: JVPFHPKXWCXLJN-UHFFFAOYSA-N
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Description

(2-(1H-Imidazol-1-yl)-4-methylpyrimidin-5-yl)boronic acid is a heterocyclic compound that features both imidazole and pyrimidine rings These structures are known for their significant roles in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1H-Imidazol-1-yl)-4-methylpyrimidin-5-yl)boronic acid typically involves the formation of the imidazole and pyrimidine rings followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the imidazole and pyrimidine rings. The boronic acid group can then be introduced via a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic synthesis .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

(2-(1H-Imidazol-1-yl)-4-methylpyrimidin-5-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .

Scientific Research Applications

(2-(1H-Imidazol-1-yl)-4-methylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(1H-Imidazol-1-yl)-4-methylpyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and receptor binding. The imidazole and pyrimidine rings contribute to the compound’s ability to interact with various biological targets, including enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    (2-(1H-Imidazol-1-yl)pyrimidine-5-boronic acid: Similar structure but lacks the methyl group on the pyrimidine ring.

    (2-(1H-Imidazol-1-yl)-4-chloropyrimidine-5-yl)boronic acid: Contains a chlorine atom instead of a methyl group.

    (2-(1H-Imidazol-1-yl)-4-methylpyrimidine-5-yl)boronic ester: The boronic acid group is replaced with a boronic ester.

Uniqueness

(2-(1H-Imidazol-1-yl)-4-methylpyrimidin-5-yl)boronic acid is unique due to the presence of both imidazole and pyrimidine rings, which provide a versatile platform for chemical modifications.

Properties

Molecular Formula

C8H9BN4O2

Molecular Weight

204.00 g/mol

IUPAC Name

(2-imidazol-1-yl-4-methylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C8H9BN4O2/c1-6-7(9(14)15)4-11-8(12-6)13-3-2-10-5-13/h2-5,14-15H,1H3

InChI Key

JVPFHPKXWCXLJN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1C)N2C=CN=C2)(O)O

Origin of Product

United States

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